2-(4-Bromo-1-(5-(tert-butyl)-[1,1'-biphenyl]-2-YL)-1H-benzo[D]imidazol-2-YL)-4,6-DI-tert-butylphenol
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Overview
Description
2-(4-Bromo-1-(5-(tert-butyl)-[1,1'-biphenyl]-2-YL)-1H-benzo[D]imidazol-2-YL)-4,6-DI-tert-butylphenol is a complex organic compound with a unique structure that combines phenol, bromine, benzimidazole, and biphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-1-(5-(tert-butyl)-[1,1'-biphenyl]-2-YL)-1H-benzo[D]imidazol-2-YL)-4,6-DI-tert-butylphenol involves multiple stepsThe reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or benzene .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as column chromatography, is essential to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-1-(5-(tert-butyl)-[1,1'-biphenyl]-2-YL)-1H-benzo[D]imidazol-2-YL)-4,6-DI-tert-butylphenol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine group to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions often involve specific temperatures and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .
Scientific Research Applications
2-(4-Bromo-1-(5-(tert-butyl)-[1,1'-biphenyl]-2-YL)-1H-benzo[D]imidazol-2-YL)-4,6-DI-tert-butylphenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-1-(5-(tert-butyl)-[1,1'-biphenyl]-2-YL)-1H-benzo[D]imidazol-2-YL)-4,6-DI-tert-butylphenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to key proteins. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Phenol, 2-bromo-4-(1,1-dimethylethyl): Shares the brominated phenol structure but lacks the benzimidazole and biphenyl groups.
Phenol, 2,4-bis(1,1-dimethylethyl): Contains the tert-butyl groups but does not have the bromine or benzimidazole components.
Uniqueness
Its structure allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
2-[4-bromo-1-(4-tert-butyl-2-phenylphenyl)benzimidazol-2-yl]-4,6-ditert-butylphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H41BrN2O/c1-35(2,3)24-18-19-30(26(20-24)23-14-11-10-12-15-23)40-31-17-13-16-29(38)32(31)39-34(40)27-21-25(36(4,5)6)22-28(33(27)41)37(7,8)9/h10-22,41H,1-9H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJOLEMCIVJQPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)N2C3=C(C(=CC=C3)Br)N=C2C4=C(C(=CC(=C4)C(C)(C)C)C(C)(C)C)O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H41BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
609.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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